molecular formula C12H9NO5S B026385 Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate CAS No. 103790-37-0

Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate

Cat. No. B026385
CAS RN: 103790-37-0
M. Wt: 279.27 g/mol
InChI Key: RFBDROODMZKCQG-UHFFFAOYSA-N
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Description

“Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate” is a compound that has a similar structure . It has a molecular weight of 298.27 . Another related compound is “Methyl 3-(2-nitroanilino)thiophene-2-carboxylate” with a molecular formula of C12H10N2O4S and a molecular weight of 278.29 g/mol.


Synthesis Analysis

While specific synthesis methods for “Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate” were not found, related compounds such as “Methyl 2-aminothiophene-3-carboxylate” may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene .


Molecular Structure Analysis

The InChI code for “Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate” is 1S/C12H9FNO5S/c1-18-12(15)11-10(4-5-20-11)19-9-3-2-7(13)6-8(9)14(16)17/h2-6,20H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate” is a solid at room temperature and should be stored at 28 C .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate is a compound that can be utilized in medicinal chemistry due to its structural similarity to biologically active thiophene derivatives. Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . This compound could serve as a precursor or an intermediate in the synthesis of drugs that harness these properties.

Material Science

In material science, this compound’s thiophene moiety is of interest. Thiophene and its derivatives are used in industrial chemistry as corrosion inhibitors . They can form protective layers on metals, preventing oxidation and degradation. Research into the application of Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate in this domain could lead to the development of new, more effective corrosion inhibitors.

Organic Semiconductors

Thiophene-based molecules play a prominent role in the advancement of organic semiconductors . The electronic properties of thiophene make it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate could be investigated for its potential use in these applications, possibly as a building block for more complex semiconductor materials.

Organic Field-Effect Transistors (OFETs)

The compound’s potential application in OFETs is significant due to the thiophene ring’s ability to facilitate charge transport . Research could explore how the nitro and ester groups affect the compound’s electronic properties and how it could be incorporated into OFET designs.

Organic Light-Emitting Diodes (OLEDs)

In OLED technology, thiophene derivatives are used in the fabrication of light-emitting layers . Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate could be a candidate for creating new types of OLEDs with potentially improved efficiency and stability.

Corrosion Inhibitors

As mentioned earlier, thiophene derivatives are used as corrosion inhibitors. Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate could be explored for its efficacy in protecting metal surfaces, particularly in harsh industrial environments where corrosion resistance is crucial .

Safety and Hazards

“Methyl 3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxylate” has the following hazard statements: H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5S/c1-17-12(14)11-10(6-7-19-11)18-9-4-2-8(3-5-9)13(15)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBDROODMZKCQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384570
Record name methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate

CAS RN

103790-37-0
Record name methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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